4-(Bromomethyl)naphthalene-1-carbonitrile

Overview

Description

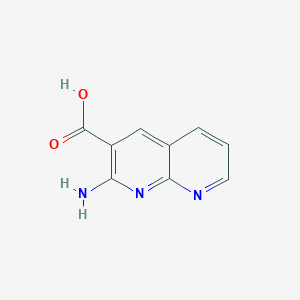

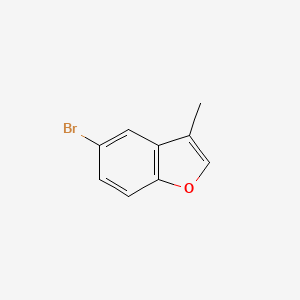

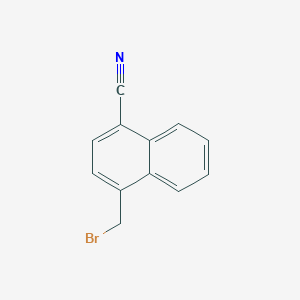

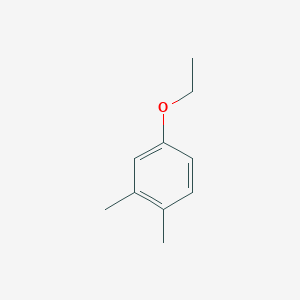

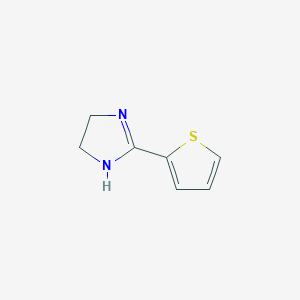

4-(Bromomethyl)naphthalene-1-carbonitrile is a chemical compound with the CAS Number 41014-20-4 . It has a molecular weight of 246.10300 and a molecular formula of C12H8BrN .

Molecular Structure Analysis

The InChI code for 4-(Bromomethyl)naphthalene-1-carbonitrile is 1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)naphthalene-1-carbonitrile can be used as an intermediate in organic synthesis . The bromomethyl group makes it a good electrophile, allowing it to react with various nucleophiles in the synthesis of more complex organic compounds.

Pharmaceutical Research

This compound can also be used in pharmaceutical research . The naphthalene ring structure is a common motif in many pharmaceuticals, and the bromomethyl and carbonitrile groups can be used as points of diversification in the synthesis of new drug candidates.

Chromatography

The team of scientists at MilliporeSigma, who have experience in areas including Life Science, Material Science, Chemical Synthesis, and Chromatography, use this compound . It could potentially be used in the development of new stationary phases for chromatographic separations.

Proteomics Research

Santa Cruz Biotechnology mentions that this compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the synthesis of probes or tags for protein labeling and detection.

Biochemical Research

As an additional biochemical, 4-(Bromomethyl)naphthalene-1-carbonitrile can be used in various biochemical research applications . This could include studies into its interactions with biological systems, or its use in the synthesis of biologically active compounds.

Safety and Hazards

properties

IUPAC Name |

4-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUZJLPIGYIBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498071 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)naphthalene-1-carbonitrile | |

CAS RN |

41014-20-4 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)